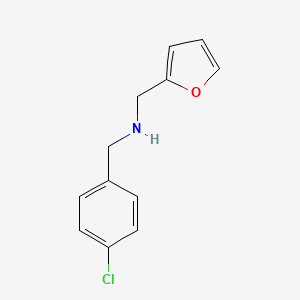

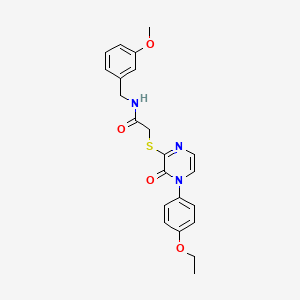

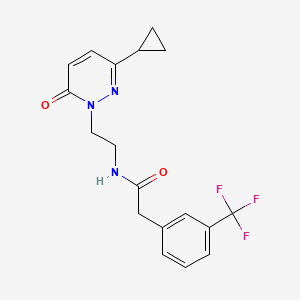

![molecular formula C13H8F3NO5S B2963642 Methyl 3-[4-nitro-2-(trifluoromethyl)phenoxy]thiophene-2-carboxylate CAS No. 252026-98-5](/img/structure/B2963642.png)

Methyl 3-[4-nitro-2-(trifluoromethyl)phenoxy]thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-[4-nitro-2-(trifluoromethyl)phenoxy]thiophene-2-carboxylate” is a chemical compound with the molecular formula C13H8F3NO5S . It has a molecular weight of 348.28 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H9F3NO5S/c1-21-12(18)11-10(4-5-23-11)22-9-3-2-7(17(19)20)6-8(9)13(14,15)16/h2-6,23H,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound has a molecular weight of 348.28 . The storage temperature is between 28 C .Scientific Research Applications

Biodegradation and Environmental Applications

- Biodegradation of Pesticides: Methyl 3-[4-nitro-2-(trifluoromethyl)phenoxy]thiophene-2-carboxylate, as a methylated aromatic compound, has been investigated in the context of biodegradation. Studies focused on a microorganism, Ralstonia sp. SJ98, which can utilize similar compounds as a carbon and energy source, showing potential for environmental decontamination and bioremediation (Bhushan et al., 2000).

Optical and Photophysical Properties

- Tuning Optical Properties: Research has explored the impact of functional groups on optical properties of related compounds. For instance, postfunctionalization of poly(3-hexylthiophene) (P3HT) with different groups, including nitro groups, demonstrated changes in fluorescence yield and solid-state emission, relevant for material science applications (Li et al., 2002).

Synthesis and Chemical Characterization

- Synthetic Pathways and Derivatives: The compound has been part of studies involving synthetic routes for related chemical structures. For example, pH-dependent reduction of similar compounds has led to the formation of cyclic hydroxamic acids and lactams, contributing to the synthesis of novel organic compounds with potential pharmaceutical applications (Görlitzer et al., 2004).

Environmental Monitoring

- Atmospheric Concentrations and Pollution Study: Investigations into the atmospheric concentrations of phenols and nitrophenols, which are structurally related to the compound , help in understanding its environmental impact, particularly in urban, suburban, and rural settings (Morville et al., 2006).

Drug Development and Therapeutics

- Selective Androgen Receptor Modulators (SARMs): Studies on related compounds, such as S-1, which include 4-nitro-3-(trifluoromethyl)phenyl groups, have shown promise in therapeutic applications for androgen-dependent diseases. These studies focus on pharmacokinetics, metabolism, and molecular properties (Wu et al., 2006).

properties

IUPAC Name |

methyl 3-[4-nitro-2-(trifluoromethyl)phenoxy]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO5S/c1-21-12(18)11-10(4-5-23-11)22-9-3-2-7(17(19)20)6-8(9)13(14,15)16/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSKWXCRKPVQCCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

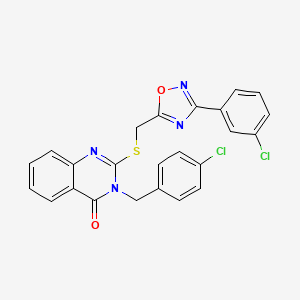

![N-(3-chloro-4-methoxyphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/no-structure.png)

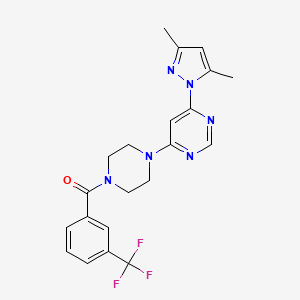

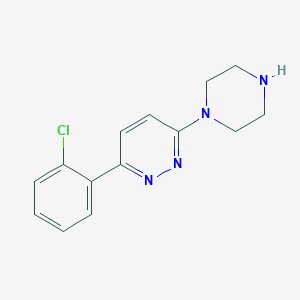

![2-[4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)phenoxy]acetamide](/img/structure/B2963569.png)

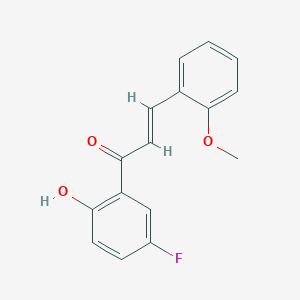

![N,N'-bis(2,4-dichlorophenyl)-2-[(2-methoxyethylamino)methylidene]propanediamide](/img/structure/B2963578.png)